6-Oxo-1,6-dihydropyridazine-3-carbonitrile

Description

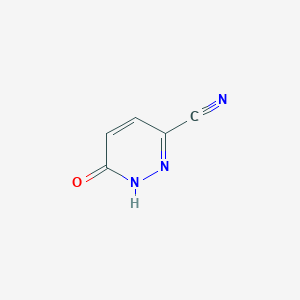

The study of heterocyclic compounds is a cornerstone of modern chemistry, particularly in the development of new therapeutic agents. Within this vast field, nitrogen-containing heterocycles are of paramount importance. 6-Oxo-1,6-dihydropyridazine-3-carbonitrile belongs to this class, and its significance is best understood by first examining its constituent chemical motifs.

Pyridazine (B1198779) (C4H4N2) is an aromatic six-membered ring containing two adjacent nitrogen atoms. wikipedia.org This arrangement endows the pyridazine ring with distinct physicochemical properties that are highly valuable in drug design. nih.gov These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding. nih.gov

The pyridazine heterocycle is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic features allow it to serve as a versatile framework in the design of new pharmacologically active molecules. blumberginstitute.org The polarity of the ring, its low inhibitory effects on cytochrome P450 enzymes, and its potential to reduce interactions with the cardiac hERG potassium channel add to its value in drug discovery. nih.gov

The significance of this core is evidenced by its presence in a number of herbicides and approved pharmaceuticals. wikipedia.orgnih.gov Recently, the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib (B606291) became the first FDA-approved drugs incorporating a pyridazine ring, underscoring the scaffold's growing importance in clinical applications. nih.gov

6-Oxo-1,6-dihydropyridazine-3-carbonitrile is a specific derivative of the pyridazine family. Its formal name is 6-oxo-1H-pyridazine-3-carbonitrile. uni.lu The presence of the oxo group makes it a pyridazinone, while the carbonitrile group offers a reactive handle for further chemical modifications. This structure makes it a valuable building block or intermediate in the synthesis of more complex molecules. Researchers utilize this and similar scaffolds to explore new chemical entities with potential therapeutic applications. For instance, related structures like diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been synthesized and investigated for their anti-inflammatory activity. researchgate.net Similarly, other derivatives have been explored as selective thyroid hormone receptor β agonists. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H3N3O | uni.lu |

| Monoisotopic Mass | 121.02761 Da | uni.lu |

| SMILES | C1=CC(=O)NN=C1C#N | uni.lu |

| InChIKey | ZZONMTHZRYNTMT-UHFFFAOYSA-N | uni.lu |

Pyridazinones, which are characterized by a pyridazine ring bearing a carbonyl group, represent one of the most biologically active classes of heterocyclic compounds. sarpublication.com This "magic moiety" or "wonder nucleus" has been shown to possess an exceptionally broad spectrum of biological activities, making it a focal point in the search for new medicinal agents. sarpublication.com

The versatility of the pyridazinone scaffold allows it to interact with a wide array of biological targets. benthamdirect.com Consequently, its derivatives have been reported to exhibit numerous pharmacological properties. sarpublication.comresearchgate.net Research has demonstrated activities including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neuroprotective effects. eurekalert.org The wide-ranging potential of these compounds highlights their importance in the ongoing development of novel pharmacotherapies. benthamdirect.com

| Activity Category | Specific Activities Reported | Source |

|---|---|---|

| Cardiovascular | Antihypertensive, Cardiotonic, Vasodilator, Antiplatelet | sarpublication.com |

| Anti-inflammatory | Analgesic, Anti-inflammatory | researchgate.net |

| Antimicrobial | Antibacterial, Antifungal, Antiviral, Anti-HIV | researchgate.net |

| Central Nervous System | Anticonvulsant, Antidepressant, Cerebroprotective | |

| Oncology | Anticancer, Antiproliferative | benthamdirect.com |

| Other | Antidiabetic, Herbicidal, Insecticidal | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONMTHZRYNTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468067-87-0 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Oxo 1,6 Dihydropyridazine 3 Carbonitrile and Analogues

General Strategies for Pyridazine (B1198779) Derivatives Synthesis

The construction of the pyridazine ring can be achieved through several reliable synthetic routes. These methods often involve the formation of the nitrogen-nitrogen bond and subsequent or concurrent cyclization to form the six-membered diazine ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyridazine synthesis. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. The nature of the dicarbonyl precursor dictates the substitution pattern and oxidation state of the final pyridazine ring. For instance, the condensation of unsaturated 1,4-diketones with hydrazine is a predominant method for synthesizing 3,6-disubstituted pyridazines. thieme-connect.de Similarly, 1,4-oxoenoic acid derivatives react with hydrazines to yield pyridazinones. researchgate.net

A notable example is the reaction of maleic anhydride (B1165640) derivatives with hydrazine to produce 6-hydroxypyridazin-3(2H)-ones. thieme-connect.de This classic reaction underscores the versatility of cyclocondensation in accessing functionalized pyridazinone cores. The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones has also been shown to produce a variety of trifluoromethyl-substituted pyrazoles, highlighting the reactivity of dicarbonyl compounds with hydrazine derivatives. researchgate.net

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of pyridazinones, an ultrasound-promoted multicomponent synthesis has been reported, which involves the reaction of arenes, cyclic anhydrides, and arylhydrazines in the presence of a recyclable ionic liquid catalyst. scispace.comresearchgate.net This method provides high yields and short reaction times. scispace.com

Another MCR approach involves a one-pot, four-component synthesis of functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives starting from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine (B120857) under microwave irradiation. mdpi.com MCRs have also been developed for the synthesis of polysubstituted pyridines, which can be analogous to pyridazine synthesis, by employing aza-Wittig/Diels-Alder sequences. nih.gov

Hydrazine-mediated Cyclizations for Pyridazine Formation

Hydrazine-mediated cyclizations are fundamental to the formation of the pyridazine ring. This strategy is particularly evident in the conversion of γ-keto acids to dihydropyridazinones. For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the cyclization of the intermediate γ-keto acid with hydrazine hydrate (B1144303). scispace.com Similarly, the reaction of β-aroylacrylic acids with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) yields 6-aryl-2-benzenesulfonamide-pyridazinones. scispace.com

Copper-mediated cyclization of hydrazine with enediynones has been developed to synthesize pyrazolo[1,5-a]pyridines, showcasing the utility of metal catalysis in facilitating cyclization. rsc.org Furthermore, 4-hydrazinylquinolin-2(1H)-ones have been shown to undergo autoxidation and dimerization to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in a one-pot process involving several steps of nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. mdpi.com

Aza-Diels-Alder Reactions Utilizing Dicyanohydrazones

The aza-Diels-Alder reaction provides a powerful tool for the construction of nitrogen-containing six-membered rings. In the context of pyridazine synthesis, an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines has been developed to produce 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This metal-free approach offers broad substrate scope and good functional group compatibility. organic-chemistry.org While aromatic compounds like pyridazine are generally not highly reactive in Diels-Alder reactions due to the preservation of aromaticity, highly reactive dienophiles can react with benzene (B151609) derivatives. quora.com

Specific Routes to the 6-Oxo-1,6-dihydropyridazine-3-carbonitrile Scaffold

The introduction of a carbonitrile group at the 3-position of the 6-oxo-1,6-dihydropyridazine ring requires specific synthetic strategies that can accommodate this electron-withdrawing functionality.

Synthesis of Pyridazin-3(2H)-ones Bearing Carbonitrile Functionality

A general and efficient route for the synthesis of pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like cyanoacetic acid in acetic anhydride. nih.gov This reaction directly furnishes the pyridazin-3-one ring with a substituent at the 4-position, and the choice of the active methylene compound allows for the introduction of various functionalities.

A solid-phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles has been developed using a Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nanocatalyst. rsc.org This method involves the reaction of substituted benzils and cyanoacetylhydrazide, offering a rapid and high-yielding route to these compounds. rsc.org Another relevant synthesis is that of 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile, which is formed from the reaction of the sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with 2-cyanoethanethioamide in a basic medium. researchgate.net

A notable example from the medicinal chemistry literature is the synthesis of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro scispace.comresearchgate.netmdpi.comtriazine-6-carbonitrile (MGL-3196), a selective thyroid hormone receptor β agonist. nih.gov While the detailed synthesis of the pyridazinone core is not fully elaborated in the abstract, its structure confirms the successful incorporation of a carbonitrile group in a related pyridazinone derivative. nih.gov

| Starting Materials | Reaction Type | Product | Key Features |

| 1,4-Dicarbonyl compounds, Hydrazine | Cyclocondensation | Substituted Pyridazines | Fundamental and versatile |

| Arenes, Cyclic anhydrides, Arylhydrazines | Multi-component | Pyridazinones | High efficiency, atom economy |

| γ-Keto acids, Hydrazine hydrate | Hydrazine-mediated cyclization | Dihydropyridazinones | Common for pyridazinone core |

| 1,2,3-Triazines, 1-Propynylamines | Aza-Diels-Alder | 6-Aryl-pyridazin-3-amines | High regioselectivity, metal-free |

| 3-Oxo-2-arylhydrazonopropanals, Cyanoacetic acid | Condensation | 4-Substituted Pyridazin-3-ones | Direct introduction of functionality |

| Substituted benzils, Cyanoacetylhydrazide | Catalytic solid-phase synthesis | 3-Oxo-dihydropyridazine-4-carbonitriles | Rapid, high-yielding |

Oxidation of Precursor Compounds Leading to Oxo-dihydropyridazines

The formation of the aromatic 6-oxo-1,6-dihydropyridazine ring system can be effectively achieved through the oxidation of its corresponding partially saturated precursor, a 4,5-dihydropyridazinone. This aromatization step is a crucial transformation in the synthesis of many pyridazinone-based compounds. A commonly employed and efficient oxidizing agent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The reaction mechanism of DDQ-mediated oxidation involves a hydride transfer from the dihydropyridazinone to the DDQ molecule, followed by a proton transfer, leading to the formation of the stable aromatic pyridazinone ring and the hydroquinone (B1673460) form of DDQ. This method is favored for its generally mild reaction conditions and high yields.

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

| 4,5-Dihydro-6-oxo-pyridazine-3-carbonitrile | DDQ | Dioxane | Reflux | 6-Oxo-1,6-dihydropyridazine-3-carbonitrile | Not specified |

Data for this table is illustrative of a general method and specific yield for this exact transformation requires further dedicated experimental investigation.

Derivatization in Synthetic Schemes for Pyridazine Analogues

The 6-oxo-1,6-dihydropyridazine-3-carbonitrile core serves as a versatile scaffold for the synthesis of a wide array of analogues through various derivatization reactions. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound. Key derivatization strategies include halogenation and subsequent functionalization, as well as the conversion of the nitrile or a corresponding carboxylic acid group into amides and esters.

Halogenation and Subsequent Functionalization of Pyridazinone Derivatives

The pyridazinone ring can be activated for nucleophilic substitution reactions through halogenation, most commonly chlorination. The hydroxyl group of the pyridazinone tautomer can be converted to a chloro group using reagents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. This transformation yields a chloropyridazine intermediate which is highly susceptible to displacement by various nucleophiles.

This 6-chloropyridazine-3-carbonitrile (B56613) is a key intermediate for introducing a variety of functional groups at the 6-position. For instance, it can readily react with amines, alcohols, and thiols to furnish the corresponding amino-, alkoxy-, and alkylthio-pyridazine derivatives.

| Starting Material | Reagent(s) | Conditions | Intermediate Product | Subsequent Nucleophile | Final Product |

| 6-Oxo-1,6-dihydropyridazine-3-carbonitrile | POCl₃, PCl₅ | Reflux | 6-Chloropyridazine-3-carbonitrile | R-NH₂ | 6-(Alkyl/Aryl)amino-pyridazine-3-carbonitrile |

| 6-Oxo-1,6-dihydropyridazine-3-carbonitrile | POCl₃, PCl₅ | Reflux | 6-Chloropyridazine-3-carbonitrile | R-OH | 6-Alkoxy/Aryloxy-pyridazine-3-carbonitrile |

This table illustrates the general synthetic pathway. Specific reaction conditions and yields are dependent on the nature of the nucleophile.

Amidation Reactions for Carboxamide Analogues

The nitrile group of 6-oxo-1,6-dihydropyridazine-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of carboxamide analogues. Alternatively, the corresponding ester derivative can undergo aminolysis to yield the desired amides. The direct amidation of the carboxylic acid is typically facilitated by coupling agents that activate the carboxyl group for nucleophilic attack by an amine. A notable example of a coupling agent derived from a pyridazinone structure is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the amidation of various carboxylic acids. lookchemmall.com

A general approach involves the reaction of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with a primary or secondary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

| Carboxylic Acid/Ester | Amine | Coupling Agent(s) | Base | Solvent | Product | Yield (%) |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Benzylamine | HATU | DIPEA | DMF | N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | Not specified |

| Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | Piperidine | - | - | Methanol | (6-Oxo-1,6-dihydropyridazin-3-yl)(piperdin-1-yl)methanone | Not specified |

Yields for these specific reactions are not detailed in the provided search results and would require specific experimental validation.

Esterification Reactions for Carboxylate Analogues

The synthesis of carboxylate analogues of 6-oxo-1,6-dihydropyridazine-3-carbonitrile is achieved through the esterification of the corresponding carboxylic acid. Standard esterification methods, such as the Fischer esterification or the Steglich esterification, are applicable.

The Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is a reversible reaction, and the equilibrium is typically driven towards the product by removing water as it is formed.

For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification is a preferred method. This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org

| Carboxylic Acid | Alcohol | Reagent(s) | Solvent | Product |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Methanol | Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Ethanol | DCC, DMAP | Dichloromethane | Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate |

Specific yields for these esterification reactions on the target molecule are not available in the provided search results and are presented here as general, established synthetic routes.

Chemical Reactivity and Transformations of the 6 Oxo 1,6 Dihydropyridazine 3 Carbonitrile System

Reactivity Attributed to Core Functional Groups

The chemical character of 6-oxo-1,6-dihydropyridazine-3-carbonitrile is defined by the reactivity of its core functional groups. The pyridazinone ring itself can participate in various reactions, while the electron-withdrawing cyano group significantly influences the ring's electronic properties and undergoes its own characteristic transformations.

The pyridazinone moiety, being a cyclic hydrazide, possesses a lactam-like structure. The endocyclic amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring opening. The oxo group can be a site for O-alkylation, although N-alkylation at the adjacent nitrogen is often favored depending on the reaction conditions.

The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The strong electron-withdrawing nature of the nitrile activates the pyridazinone ring for certain transformations. For instance, in related 4-pyridazinecarbonitriles, the cyano group has been shown to be essential for facilitating intramolecular Diels-Alder reactions where the pyridazine (B1198779) ring acts as the diene.

| Functional Group | Potential Transformations | Reagent/Conditions | Expected Product |

| Pyridazinone Ring | N-Alkylation | Alkyl halide, Base | N-Alkyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile |

| O-Alkylation | Alkyl halide, Silver salt | 6-Alkoxypyridazine-3-carbonitrile | |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogenated 6-oxo-1,6-dihydropyridazine-3-carbonitrile | |

| Cyano Group | Hydrolysis | Strong acid or base, heat | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid or amide |

| Reduction | Reducing agent (e.g., LiAlH4) | 6-Oxo-1,6-dihydropyridazin-3-yl)methanamine | |

| Cycloaddition | Diene | Fused heterocyclic systems |

Regioselective Transformations within the Pyridazine Ring System

Regioselectivity is a key consideration in the functionalization of the 6-oxo-1,6-dihydropyridazine-3-carbonitrile ring. The positions on the pyridazine ring exhibit different reactivities towards electrophilic and nucleophilic attack, influenced by the existing substituents.

Alkylation: Alkylation of the pyridazinone ring can occur at either the nitrogen (N1) or the oxygen (O6) atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. Generally, N-alkylation is favored under thermodynamic control, while O-alkylation can be achieved under kinetic control, for example, by using silver salts of the pyridazinone. Studies on analogous 2-pyridone systems have shown that the choice of base and solvent can significantly influence the N/O-alkylation ratio. For instance, using potassium carbonate in a polar aprotic solvent like DMF often favors N-alkylation.

Halogenation: Electrophilic halogenation of the pyridazinone ring is expected to occur at the positions activated by the ring nitrogens and the oxo group. The electron-donating character of the amide nitrogen (at the 1-position) and the directing effect of the oxo group would likely direct halogenation to the C4 and C5 positions of the ring. The specific regioselectivity would depend on the halogenating agent and reaction conditions. For instance, N-halosuccinimides (NBS, NCS) in the presence of a radical initiator or an acid catalyst are commonly used for the halogenation of such heterocyclic systems.

| Transformation | Reagents and Conditions | Major Regioisomer | Minor Regioisomer(s) |

| N-Alkylation | Methyl iodide, K2CO3, DMF | 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile | 2-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile |

| O-Alkylation | Methyl iodide, Ag2O, Benzene (B151609) | 6-Methoxypyridazine-3-carbonitrile | - |

| Bromination | N-Bromosuccinimide, CCl4, AIBN | 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carbonitrile | 4-Bromo-6-oxo-1,6-dihydropyridazine-3-carbonitrile |

It is important to note that the presence of the cyano group at the 3-position will influence the regioselectivity of these transformations by modulating the electron density of the pyridazine ring.

Advanced Structural Modification and Design of Pyridazine Based Analogues

Strategies for Diversification of the Pyridazine (B1198779) Skeleton

The diversification of the pyridazine skeleton is a key strategy for expanding the chemical space of its derivatives and modulating their physicochemical and pharmacological properties. Several synthetic approaches have been developed to achieve this, primarily focusing on the construction of the pyridazine ring from acyclic precursors and the functionalization of pre-existing pyridazine cores.

One common method for constructing the pyridazinone ring involves the cyclocondensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) hydrate (B1144303). nih.gov This approach allows for the introduction of a wide range of substituents on the pyridazine skeleton by varying the starting dicarbonyl compound. For instance, the reaction of arylglyoxals with dialkylmalonates and hydrazine hydrate provides a regioselective route to 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the diversification of the pyridazine skeleton. nih.govnih.gov These reactions enable the formation of carbon-carbon bonds between a halogenated pyridazine and a boronic acid derivative, allowing for the introduction of various aryl and heteroaryl moieties. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized ligands. nih.gov

Another strategy for diversification involves nucleophilic substitution reactions on the pyridazine ring. Halogenated pyridazinones can react with various nucleophiles, such as amines, thiols, and alkoxides, to introduce a diverse array of functional groups. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the substituents already present on the pyridazine ring.

| Strategy | Description | Key Reactants |

| Cyclocondensation | Formation of the pyridazine ring from acyclic precursors. | 1,4-Dicarbonyl compounds, Hydrazine hydrate |

| Palladium-catalyzed Cross-Coupling | Formation of C-C bonds to introduce aryl or heteroaryl groups. | Halogenated pyridazines, Boronic acids |

| Nucleophilic Substitution | Introduction of functional groups by replacing a leaving group. | Halogenated pyridazinones, Various nucleophiles |

Introduction of Substituents at Key Positions (e.g., 2, 4, and 6) on the Pyridazinone Ring

The introduction of substituents at specific positions on the pyridazinone ring is crucial for fine-tuning the biological activity of the resulting analogues. The 2, 4, and 6-positions of the 6-oxo-1,6-dihydropyridazine-3-carbonitrile scaffold offer distinct opportunities for chemical modification.

Position 2 (N-Substitution): The nitrogen atom at position 2 is a common site for introducing substituents. N-alkylation or N-arylation can be achieved by reacting the pyridazinone with alkyl or aryl halides in the presence of a base. This modification can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets. For example, the synthesis of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile highlights a complex N-substitution on a related pyridazinone core. google.com

Position 4: The C4 position of the pyridazinone ring can be functionalized through various reactions. For instance, direct C-H functionalization via nucleophilic substitution of hydrogen (SNH) has been reported for 2-benzylpyridazin-3(2H)-ones, allowing for the introduction of alkyl and aryl groups at the C4 position. nih.gov Halogenation at the C4 position can also be achieved, providing a handle for further modifications through cross-coupling reactions.

Position 6: In the context of 6-oxo-1,6-dihydropyridazine-3-carbonitrile, the C6 position is part of the carbonyl group. However, in the broader class of pyridazines, this position is a key site for introducing aryl or other substituents, often through the initial choice of precursors in a cyclocondensation reaction or via cross-coupling reactions on a halogenated pyridazine. The synthesis of a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles involved the functionalization at position six with different (hetero)aromatic moieties. nih.govnih.gov

| Position | Type of Substitution | Reagents/Conditions | Example of Substituent |

| 2 (N) | Alkylation/Arylation | Alkyl/Aryl halide, Base | Benzyl (B1604629), Substituted benzyl |

| 4 (C) | Nucleophilic Substitution of Hydrogen (SNH) | Grignard reagents, Electrophiles | Alkyl, Aryl |

| 4 (C) | Halogenation | Halogenating agents | Chloro, Bromo |

| 6 (C) | Arylation (via cross-coupling) | Arylboronic acid, Palladium catalyst | Phenyl, Thienyl, Furanyl |

Design and Synthesis of Fused Pyridazine Derivatives

The fusion of a second ring to the pyridazine scaffold can lead to the formation of novel heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities. The design and synthesis of fused pyridazine derivatives often involve the use of a functionalized pyridazinone as a key intermediate.

One common strategy involves the reaction of a pyridazinone bearing vicinal functional groups with a suitable reagent to form the fused ring. For example, a pyridazinone with an amino group and a cyano group at adjacent positions can be used as a precursor for the synthesis of pyridopyridazine (B8481360) derivatives. The condensation of a 4-methyl pyridazine-6-one with dimethylformamide dimethylacetal (DMFDMA), followed by treatment with an amine, can lead to the formation of a fused pyridopyridazine-3,8-dione. mdpi.com

Another approach involves the reaction of a pyridazinone with a bifunctional reagent that can react with two sites on the pyridazine ring. For instance, the reaction of a pyridazinethione derivative with chloroacetic acid and a benzaldehyde (B42025) derivative can lead to the formation of a pyridazino[3,4-b] nih.govnih.govthiazine. nih.gov

Furthermore, cycloaddition reactions can be employed to construct fused pyridazine systems. The hetero Diels-Alder reaction of 1,2,4,5-tetrazines with enamines can lead to fused pyridazines through a cycloadduct that extrudes dinitrogen. researchgate.net

| Fused System | Synthetic Strategy | Key Intermediates/Reagents |

| Pyrido[3,4-c]pyridazine | Condensation and cyclization | 4-Methyl pyridazine-6-one, DMFDMA, Aniline |

| Pyridazino[3,4-b] nih.govnih.govthiazine | Reaction with a bifunctional reagent | Pyridazinethione, Chloroacetic acid, Benzaldehyde |

| Fused Pyridazines | Hetero Diels-Alder reaction | 1,2,4,5-Tetrazine, Enamine |

Biological Activity and Pharmacological Mechanisms of 6 Oxo 1,6 Dihydropyridazine 3 Carbonitrile and Analogues Non Clinical Focus

General Spectrum of Biological Activities of Pyridazine (B1198779) Derivatives

Pyridazine and its derivatives exhibit a broad range of biological activities, making them a versatile class of compounds in drug discovery. eurekaselect.comnih.gov The inherent chemical properties of the pyridazine ring allow for various substitutions, leading to a wide array of pharmacological effects. eurekaselect.com These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antihypertensive properties. The pyridazinone core, in particular, has been identified as a key pharmacophore responsible for many of these biological actions. nih.gov The ease of functionalization of the pyridazine and pyridazinone rings makes them attractive targets for the synthesis of novel therapeutic agents. nih.gov

Specific Biological Activities and Molecular Targets of Pyridazine Analogues

Anti-inflammatory Activity through JNK2 and NF-κB/MAPK Pathway Modulation (of analogues)

Certain pyridazine analogues have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)/mitogen-activated protein kinase (MAPK) pathways. acs.orgnih.gov

Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway. bue.edu.eg The JNKs, which are part of the MAPK family, are activated by environmental stress and inflammatory cytokines. acs.org Persistent activation of JNKs is implicated in carcinogenesis and tumor progression. nih.gov One study showed that a specific pyridazine derivative was capable of downregulating JNK1 gene expression and reducing the protein levels of its phosphorylated form. bue.edu.eg This, in turn, led to a reduction in its downstream targets, c-Jun and c-Fos, and restored the activity of the tumor suppressor p53. bue.edu.eg

Furthermore, a library of pyridazinones and related derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov The study identified 48 compounds with anti-inflammatory activity, with the most potent inhibitors also reducing the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This suggests that some pyridazinone analogues exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. nih.gov Additionally, trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK, another key component of the MAPK signaling cascade involved in inflammation. nih.gov

Anti-cancer Activity via Cyclin-Dependent Kinase 2 Targeting (of disubstituted pyridazines)

Disubstituted pyridazine derivatives have emerged as a novel class of anti-cancer agents that target cyclin-dependent kinase 2 (CDK2). nih.govbohrium.commdpi.comnih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. A series of novel pyrazolopyridine, furopyridine, and pyridine (B92270) derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme in vitro. nih.govnih.gov Several of these compounds revealed a potent inhibitory effect against CDK2/cyclin A2 protein kinase. nih.gov

In one study, a pyrazolo-pyridazine derivative was investigated for its anti-cancer potential. bohrium.commdpi.com Nanoparticle formulations of this derivative exhibited promising cytotoxic activity against various cancer cell lines, including liver, colon, and breast cancer cells. bohrium.com Furthermore, their inhibitory assessment against CDK2/cyclin A2 displayed an improved and more favorable impact compared to the parent compound. bohrium.commdpi.com Mechanistic studies revealed that these compounds induced an upregulation of pro-apoptotic proteins like Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2. bohrium.com

The table below summarizes the in vitro anti-cancer activity of selected pyridazine analogues targeting CDK2.

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone 1 | - | 0.57 | nih.gov |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | - | 0.24 | nih.gov |

| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) | - | 0.65 | nih.gov |

| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | - | 0.50 | nih.gov |

| ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | - | 0.93 | nih.gov |

| Roscovitine (Reference) | - | 0.394 | nih.gov |

Anti-microbial Activity (of pyridazine derivatives)

Pyridazine derivatives have demonstrated a broad spectrum of anti-microbial activity against various bacterial and fungal strains. nih.govresearchgate.netbiomedpharmajournal.org The anti-microbial potential of these compounds is influenced by the nature and position of substituents on the pyridazine ring. nih.gov

Several studies have reported the synthesis and in vitro anti-microbial evaluation of new pyridazine derivatives. researchgate.netbiomedpharmajournal.org For instance, a series of 6-phenyl–pyridazine-3-one derivatives were synthesized and screened for their antibacterial and antifungal activities. biomedpharmajournal.org Some of these derivatives showed excellent activity against both Gram-positive (e.g., Staphylococcus pyogenes) and Gram-negative (Escherichia coli) bacteria, as well as good antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org

Another study presented the anti-microbial and antifungal testing of new pyridazinium compounds using a diffusimetric method. nih.gov The results indicated that cis-isomers were consistently more active than their trans-isomer counterparts. nih.gov Furthermore, in the pyrrolopyridazine series, saturated or partially saturated compounds exhibited stronger activity compared to the related aromatic derivatives, with selectivity against different microbial species. nih.gov Saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

The table below presents the anti-microbial activity of selected pyridazine derivatives.

| Compound | Test Organism | Activity | Reference |

| Derivative IIIa | S. pyogenes (Gram +ve) | Excellent Antibacterial | biomedpharmajournal.org |

| Derivative IIIa | E. coli (Gram –ve) | Excellent Antibacterial | biomedpharmajournal.org |

| Derivative IIId | A. niger | Very Good Antifungal | biomedpharmajournal.org |

| Derivative IIId | C. albicans | Good Antifungal | biomedpharmajournal.org |

| Saturated pyrrolopyridazines | P. aeruginosa | More Active | nih.gov |

| Saturated pyrrolopyridazines | C. albicans | More Active | nih.gov |

| Partially saturated pyrrolopyridazines | S. aureus | More Active | nih.gov |

| Partially saturated pyrrolopyridazines | B. subtilis | More Active | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibitory Activity (of pyridazine derivatives)

A significant area of research for pyridazine derivatives has been their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.netmdpi.comrsc.orgnih.govresearchgate.net COX-2 is an enzyme that plays a crucial role in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Numerous studies have focused on the design, synthesis, and biological evaluation of pyridazine and pyridazinone derivatives as COX-2 inhibitors. nih.govresearchgate.netmdpi.comrsc.orgnih.gov These studies have identified several compounds with potent and selective COX-2 inhibitory activity. For example, a series of new pyridazinone and pyridazinthione derivatives were designed and synthesized, with some compounds exhibiting significantly increased potency towards the COX-2 enzyme compared to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov One particular compound showed a selectivity index for COX-2 that was as high as that of celecoxib and demonstrated a superior gastrointestinal safety profile in preclinical models. nih.gov

The table below highlights the COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

| Compound 3d | 67.23 | - | nih.gov |

| Compound 3g | 43.84 | 11.51 | nih.gov |

| Compound 6a | 53.01 | - | nih.gov |

| Celecoxib (Reference) | 73.53 | 11.78 | nih.gov |

| Indomethacin (Reference) | 739.2 | - | nih.gov |

In Vitro Evaluation Methodologies in Pre-clinical Research

A variety of in vitro methodologies are employed to evaluate the biological activities of pyridazine derivatives in preclinical research. nih.govnih.govnih.govnih.govnih.govresearchgate.netmdpi.comrsc.orgnih.govbohrium.comresearchgate.net

For assessing anti-inflammatory activity , common assays include:

LPS-induced NF-κB transcriptional activity assay: This assay is used to screen compounds for their ability to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS). nih.gov

Cytokine production assays: The inhibitory effect of compounds on the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines like human MonoMac-6 monocytic cells is measured using techniques like ELISA. nih.gov

COX-1/COX-2 inhibition assays: These assays determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes. nih.govresearchgate.netmdpi.comrsc.orgnih.gov This is often done using commercially available assay kits. nih.gov

To evaluate anti-cancer activity , the following in vitro methods are frequently used:

Cytotoxicity assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on various cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

CDK2/Cyclin A2 enzyme inhibition assay: This assay measures the ability of compounds to directly inhibit the kinase activity of the CDK2/Cyclin A2 complex. nih.govnih.gov

For the determination of anti-microbial activity , standard methods include:

Diffusimetric method (Disk diffusion or cylinder plate method): This method is used to assess the susceptibility of various bacterial and fungal strains to the test compounds by measuring the zone of inhibition. nih.gov

Broth microdilution method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration that prevents visible growth of a microorganism.

Structure Activity Relationship Sar Studies of Pyridazine Carbonitriles

Impact of Substituent Position and Electronic Nature on Biological Efficacy

The biological efficacy of 6-oxo-1,6-dihydropyridazine-3-carbonitrile derivatives is highly dependent on the position and electronic properties of their substituents. Research has shown that even minor changes to the substituent's location on the pyridazinone ring can lead to significant alterations in biological activity.

For instance, in the development of Feline Sarcoma (FER) tyrosine kinase inhibitors, the position of substituents on a related pyrido-pyridazinone scaffold was found to be critical. acs.org While a detailed SAR for the C-5 position was initially challenging to establish due to synthetic route limitations, it was clear that substitutions at different positions had a pronounced effect on inhibitory activity. acs.org This highlights the importance of positional isomerism in determining the biological profile of these compounds.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—also plays a crucial role. In a series of pyridazinone derivatives developed as phosphodiesterase 4 (PDE4) inhibitors, the introduction of a methoxy (B1213986) group, an electron-donating group, on an indole (B1671886) moiety attached to the pyridazinone core had a positive effect on the interaction with the target enzyme. nih.gov This suggests that modulating the electron density at specific positions can enhance binding affinity and, consequently, biological activity.

Furthermore, studies on 4-anilino-quinazoline derivatives, which share structural similarities with pyridazinones in terms of being heterocyclic compounds with a nitrogen-containing ring, have demonstrated the importance of substituent positioning for antimetastatic activity. nih.gov Specifically, the placement of fluoro groups at the meta and para positions of a phenyl ring was found to increase the antimetastatic effect, indicating that the electronic influence of substituents at these positions is a key determinant of efficacy. nih.gov

The following table summarizes the impact of substituent position on the biological activity of certain pyridazinone derivatives.

| Compound ID | Scaffold | Substituent Position | Biological Target | Activity |

| 17c (DS08701581) | Pyrido-pyridazinone | C-5 and C-7 | FER Tyrosine Kinase | High inhibitory activity |

| 4ba | Pyridazinone | N-substituent, 4-position | PDE4B | High inhibitory activity |

| 3-(3',4'-difluorophenyl) isocoumarin | Isocoumarin | C-3 (meta and para on phenyl) | Metastasis | Potent antimetastatic effect |

Influence of Specific Functional Groups on Activity

The introduction of specific functional groups onto the 6-oxo-1,6-dihydropyridazine-3-carbonitrile scaffold has been shown to significantly modulate its biological activity. The nature of these functional groups can influence various properties of the molecule, including its size, shape, polarity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

In the optimization of a pyridazinone series as thyroid hormone receptor β (THR-β) agonists, the addition of a cyanoazauracil substituent was found to improve both the potency and selectivity of the compounds. nih.gov This led to the discovery of MGL-3196, a highly selective THR-β agonist. nih.gov The cyano group, being a strong electron-withdrawing group, likely plays a key role in the electronic properties of the molecule, enhancing its binding to the target receptor.

Similarly, in the development of PDE4 inhibitors, the presence of a hydrogen bond donor function (an N-H group) on the pyridazinone ring was found to be optimal for affinity to the PDE4B isoform. nih.gov N-methyl derivatives, where the hydrogen bond donor is replaced by a methyl group, were found to be less potent. nih.gov This highlights the importance of hydrogen bonding interactions in the binding of these compounds to their target.

The hydrophobic character of the functional groups also plays a significant role. Increasing the hydrophobicity of pyridazinone derivatives by introducing a benzyl (B1604629) group at the N-position slightly decreased the inhibitory effect on PDE4B but was suggested to have a potential impact on selectivity. nih.gov This demonstrates a delicate balance between hydrophobicity and activity that needs to be considered in the design of new derivatives.

The table below illustrates the influence of specific functional groups on the activity of pyridazinone derivatives.

| Compound Series | Functional Group | Impact on Activity | Biological Target |

| Pyridazinone Agonists | Cyanoazauracil | Improved potency and selectivity | THR-β |

| Pyridazinone Inhibitors | N-H (Hydrogen bond donor) | Optimal for affinity | PDE4B |

| Pyridazinone Inhibitors | N-Benzyl (Hydrophobic) | Slightly decreased inhibitory effect, may impact selectivity | PDE4B |

Rational Design Principles Derived from SAR Data

The data gathered from SAR studies provide a foundation for the rational design of new and improved 6-oxo-1,6-dihydropyridazine-3-carbonitrile derivatives. By understanding the key structural features required for biological activity, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

One key principle derived from SAR data is the importance of targeting specific binding pockets within the target protein. For instance, in the design of FER kinase inhibitors, X-ray crystallography was used to understand the binding mode of a lead compound. acs.org This structural information, combined with SAR data, guided the design of new derivatives with improved affinity. acs.org

Another important principle is the use of bioisosteric replacements. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The pyridazinone scaffold itself is considered a versatile core that can be modified to target various diseases, including cardiovascular diseases and cancer. nih.gov

Furthermore, the concept of "structure-based drug design" is a powerful tool that utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. This approach was used in the design of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with anti-cancer activity. chemrxiv.org

The development of MGL-3196 as a selective THR-β agonist is a prime example of rational design based on SAR data. nih.gov The optimization of the pyridazinone series through the addition of a specific substituent led to a compound with an excellent safety profile and efficacy in preclinical models. nih.gov

Analytical and Spectroscopic Characterization in Research of Pyridazine Compounds

Application of Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable tools in the characterization of pyridazine (B1198779) derivatives. Each method offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy of pyridazinone rings, the chemical shifts of the ring protons are influenced by the electronic environment. For the parent pyridazin-3(2H)-one, the protons on the heterocyclic ring appear at specific chemical shifts that are characteristic of their position relative to the nitrogen atoms and the carbonyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms in the pyridazinone ring have distinct chemical shifts. For instance, in pyridazin-3(2H)-one, the carbonyl carbon (C3) is observed significantly downfield around δ 164.00 ppm. rsc.org The other ring carbons (C4, C5, and C6) resonate at approximately δ 130.45 ppm, δ 134.71 ppm, and δ 139.02 ppm, respectively. rsc.org For "6-Oxo-1,6-dihydropyridazine-3-carbonitrile," the presence of the nitrile group (C≡N) would introduce a characteristic signal in the ¹³C NMR spectrum, typically in the range of 110-125 ppm. The carbon to which the nitrile is attached would also experience a shift in its resonance compared to the unsubstituted parent compound.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. For "6-Oxo-1,6-dihydropyridazine-3-carbonitrile," the IR spectrum is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) is typically observed in the region of 1650-1700 cm⁻¹. The C≡N stretching vibration of the nitrile group would appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. Furthermore, the N-H stretching vibration of the pyridazinone ring would be visible as a broad band in the range of 3100-3500 cm⁻¹.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of a pyridazine compound will show a molecular ion peak corresponding to its molecular weight. biosynth.com The fragmentation pattern can also offer structural clues. For pyridazine itself, fragmentation often begins with the rupture of the N-N bond. biosynth.com For substituted pyridazinones like "6-Oxo-1,6-dihydropyridazine-3-carbonitrile," fragmentation may involve the loss of small molecules such as CO, N₂, or HCN.

Table 1: Predicted and Representative Spectroscopic Data for Pyridazinone Derivatives

| Technique | Functional Group | Predicted/Representative Data Range |

|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | δ 160-170 ppm |

| Nitrile (C≡N) | δ 110-125 ppm | |

| Aromatic/Heterocyclic Carbons | δ 120-150 ppm | |

| IR | N-H Stretch | 3100-3500 cm⁻¹ (broad) |

| C≡N Stretch | 2220-2260 cm⁻¹ (sharp, medium) | |

| C=O Stretch | 1650-1700 cm⁻¹ (strong) | |

| MS | Molecular Ion (M+) | Corresponds to the molecular weight |

X-ray Crystallography for Structural Confirmation

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers unambiguous confirmation of the three-dimensional molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms and the bond lengths and angles between them.

For heterocyclic compounds, X-ray diffraction is crucial for confirming tautomeric forms, stereochemistry, and intermolecular interactions such as hydrogen bonding. In the case of pyridazine derivatives, crystallographic studies have confirmed the planarity of the pyridazine ring. For example, in the related compound 6-oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate, the pyridazine ring is essentially planar. nih.gov It is expected that the pyridazine ring in "6-Oxo-1,6-dihydropyridazine-3-carbonitrile" would also be largely planar.

In the crystal lattice, molecules of pyridazinones are often linked by hydrogen bonds. For instance, N-H···O hydrogen bonds are commonly observed, linking the amide proton of one molecule to the carbonyl oxygen of a neighboring molecule, often forming chains or dimeric structures. nih.gov These intermolecular interactions are critical in determining the packing of the molecules in the crystal.

Table 2: Representative Crystallographic Data for a Related Pyridazine Compound

| Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Provides precise distances between bonded atoms (e.g., C=O, N-N, C-C). |

| Bond Angles | Provides the angles between three connected atoms (e.g., C-N-N, O=C-C). |

| Hydrogen Bonding | Details the geometry of intermolecular hydrogen bonds (e.g., N-H···O distance and angle). |

Future Research Directions and Potential Academic Applications

Development of Novel Pyridazine (B1198779) Scaffolds as Research Tools

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. researchgate.netrjptonline.org Future research will likely focus on exploiting the chemical tractability of the pyridazine ring to create novel molecular tools for basic research. The ability to selectively functionalize the pyridazine scaffold allows for the systematic modulation of physicochemical properties, which is crucial for developing compounds with improved ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. nih.gov

Researchers are actively pursuing the regioselective tri- and tetra-functionalization of the pyridazine core to generate libraries of diverse molecules. nih.gov These libraries can then be screened to identify probes for studying biological pathways or as starting points for drug discovery programs. The development of pyridazine-based fluorescent probes and bio-orthogonal ligation tools, for instance, represents a growing area of interest. mdpi.com The unique electronic nature of the pyridazine ring can be harnessed to fine-tune the photophysical properties of fluorescent molecules, while its compact size and stability are advantageous for in vivo applications.

| Research Application | Key Feature of Pyridazine Scaffold | Reference |

| Kinase Inhibitor Scaffolds | Versatile substitution patterns for targeting specific kinases | nih.gov |

| Molecular Probes | Tunable electronic properties for fluorescence applications | mdpi.com |

| Bio-orthogonal Chemistry | Stable core for developing ligation tools | mdpi.com |

| Fragment-Based Drug Discovery | Privileged structure with favorable ADME properties | researchgate.net |

Exploration of New Molecular Targets for Pyridazine Derivatives

Historically, pyridazine derivatives have been investigated for a broad spectrum of biological activities, targeting enzymes, receptors, and ion channels. rjptonline.org A significant future direction lies in the systematic exploration and validation of novel molecular targets for this class of compounds. The advent of chemoproteomics and other target identification technologies will enable the unbiased screening of pyridazine-based libraries against the human proteome, potentially uncovering previously unknown biological activities and therapeutic opportunities.

Recent successes, such as the development of pyridazine-containing drugs targeting Tyrosine Kinase 2 (TYK2) and Thyroid Hormone Receptor β (THR-β), highlight the potential of this scaffold to interact with a diverse range of protein targets. nih.govnih.gov Future research will likely expand into targeting protein-protein interactions (PPIs) and other challenging "undruggable" targets. nih.gov The rigid pyridazine core can serve as a template to position functional groups in precise three-dimensional orientations, enabling the design of molecules that can disrupt specific PPIs implicated in disease.

Examples of Molecular Targets for Pyridazine Derivatives:

Protein Kinases: A primary focus due to their role in cancer and inflammatory diseases. nih.gov

Epidermal Growth Factor Receptor (EGFR): Targeted by pyrazolo[3,4-c]pyridazine derivatives for anticancer activity. mdpi.com

Cyclin-Dependent Kinase 2 (CDK-2): Another cancer-related kinase target for pyridazine-based compounds. mdpi.com

Thyroid Hormone Receptor β (THR-β): A target for treating dyslipidemia, with a pyridazinone derivative (MGL-3196) in clinical trials. nih.gov

Cysteine Proteases: Aromatic nitriles, including pyridazine-3-carbonitriles, are known inhibitors of these enzymes. nih.gov

Advanced Applications of Computational Modeling in Pyridazine Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to pyridazine chemistry is set to expand significantly. In silico methods are increasingly used to predict the biological activity, metabolic fate, and potential toxicity of novel pyridazine derivatives before their synthesis, thereby accelerating the design-make-test-analyze cycle. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are routinely employed to understand how pyridazine-based ligands interact with their protein targets at an atomic level. mdpi.commdpi.com These studies provide crucial insights into the structure-activity relationships (SAR) and guide the optimization of lead compounds. For instance, computational models can predict the binding modes of pyridazine derivatives within the active sites of enzymes like EGFR and CDK-2, explaining their inhibitory activity. mdpi.com Furthermore, quantum chemical calculations are used to understand the electrophilicity and reactivity of pyridazinyl carbonitriles, which is important for predicting potential off-target covalent interactions. nih.gov

The use of artificial intelligence and machine learning is also a burgeoning area. These advanced computational approaches can be trained on existing data to predict the properties of virtual pyridazine libraries, prioritizing the synthesis of compounds with the highest probability of success.

| Computational Method | Application in Pyridazine Chemistry | Reference |

| Molecular Docking | Predicting ligand-protein binding modes and affinities | mdpi.commdpi.com |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes | researchgate.net |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | mdpi.comresearchgate.net |

| Quantum Chemistry | Evaluating electronic properties and reactivity | nih.gov |

Utilization of Pyridazinyl Carbonitriles as Building Blocks in Complex Molecule Synthesis

The 6-Oxo-1,6-dihydropyridazine-3-carbonitrile scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. rjptonline.org The carbonitrile group is a particularly useful functional handle, as it can participate in a wide range of chemical transformations. Future research will continue to exploit the reactivity of this moiety to construct novel fused-ring systems with potential applications in medicine and materials science.

The synthesis of fused heterocycles, such as pyrazolo[3,4-c]pyridazines, has been demonstrated starting from pyridazine-carbonitrile precursors. mdpi.com In these syntheses, the carbonitrile group and an adjacent substituent are elaborated to form a new ring fused to the pyridazine core. This strategy allows for the creation of structurally complex and rigid scaffolds that can be valuable for targeting specific biological macromolecules. For example, the reaction of a chloropyridazine carbonitrile with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a fused pyrazole (B372694) ring, a common motif in kinase inhibitors. mdpi.com

The development of novel one-pot, multi-component reactions involving pyridazinyl carbonitriles is another promising research avenue. mdpi.com These reactions offer an efficient and atom-economical way to build molecular complexity from simple starting materials. The ability to readily access diverse and complex molecules from a common pyridazine building block is highly attractive for generating compound libraries for high-throughput screening. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.